molecular formula C22H24O4 B12553003 4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid CAS No. 193336-75-3

4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid

Cat. No.: B12553003
CAS No.: 193336-75-3
M. Wt: 352.4 g/mol
InChI Key: SSKYJHUJRMLHCB-UHFFFAOYSA-N
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Description

4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a hexyloxyphenyl group and an oxopropenyl linkage, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-hexyloxybenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then subjected to a Knoevenagel condensation with 4-formylbenzoic acid under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield benzoic acid derivatives, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid involves its interaction with specific molecular targets. The oxopropenyl group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)benzoic acid: Similar structure but lacks the oxopropenyl group.

    4-(Hexyloxy)phenylboronic acid: Contains a boronic acid group instead of the benzoic acid core.

    4-(Hexyloxy)benzaldehyde: Features an aldehyde group instead of the oxopropenyl linkage.

Uniqueness

4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid is unique due to its combination of a hexyloxyphenyl group and an oxopropenyl linkage, which imparts distinct chemical reactivity and potential biological activity .

Properties

CAS No.

193336-75-3

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[3-(4-hexoxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C22H24O4/c1-2-3-4-5-16-26-20-13-11-18(12-14-20)21(23)15-8-17-6-9-19(10-7-17)22(24)25/h6-15H,2-5,16H2,1H3,(H,24,25)

InChI Key

SSKYJHUJRMLHCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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